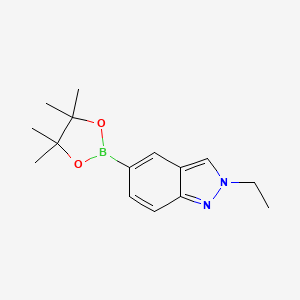![molecular formula C12H20N4O4S4 B13992620 3,3'-[Piperazine-1,4-diylbis(carbamothioylsulfanediyl)]dipropanoic acid CAS No. 81468-03-3](/img/structure/B13992620.png)
3,3'-[Piperazine-1,4-diylbis(carbamothioylsulfanediyl)]dipropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]thiocarbamoylsulfanyl]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, thiocarbamoyl groups, and carboxyethylsulfanyl chains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]thiocarbamoylsulfanyl]propanoic acid involves multiple steps. One common method includes the reaction of piperazine with thiocarbamoyl chloride to form an intermediate compound. This intermediate is then reacted with 2-carboxyethylsulfanylcarbothioyl chloride under controlled conditions to yield the final product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]thiocarbamoylsulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学的研究の応用
3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]thiocarbamoylsulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]thiocarbamoylsulfanyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding .
類似化合物との比較
Similar Compounds
3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid: A buffering agent used in biological and biochemical research.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: An acetylcholinesterase inhibitor explored for Alzheimer’s disease treatment.
Uniqueness
3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]thiocarbamoylsulfanyl]propanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .
特性
CAS番号 |
81468-03-3 |
|---|---|
分子式 |
C12H20N4O4S4 |
分子量 |
412.6 g/mol |
IUPAC名 |
3-[[4-(2-carboxyethylsulfanylcarbothioylamino)piperazin-1-yl]carbamothioylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H20N4O4S4/c17-9(18)1-7-23-11(21)13-15-3-5-16(6-4-15)14-12(22)24-8-2-10(19)20/h1-8H2,(H,13,21)(H,14,22)(H,17,18)(H,19,20) |
InChIキー |
JVGGYIFBJYMGOS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1NC(=S)SCCC(=O)O)NC(=S)SCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one](/img/structure/B13992566.png)
![Ethyl 3-(4-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13992567.png)


